molecular formula C9H15ClN2 B1418699 4-((Dimethylamino)methyl)aniline hydrochloride CAS No. 1216997-49-7

4-((Dimethylamino)methyl)aniline hydrochloride

Cat. No.: B1418699
CAS No.: 1216997-49-7
M. Wt: 186.68 g/mol
InChI Key: RAIYJEGJVCUJGX-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)aniline hydrochloride is an organic compound with the molecular formula C9H14N2·HCl. It is a derivative of aniline, featuring a dimethylamino group attached to a phenyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-((Dimethylamino)methyl)aniline hydrochloride can be synthesized through the alkylation of aniline with dimethylamine in the presence of an acid catalyst. The reaction typically involves the following steps:

    Starting Materials: Aniline and dimethylamine.

    Catalyst: Acid catalyst such as hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroaniline or nitrosoaniline derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated aniline derivatives.

Scientific Research Applications

4-((Dimethylamino)methyl)aniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A similar compound with a dimethylamino group attached to the phenyl ring.

    N,N-Diethyl-p-phenylenediamine: Another derivative of aniline with diethylamino groups.

Uniqueness

4-((Dimethylamino)methyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

4-[(dimethylamino)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-11(2)7-8-3-5-9(10)6-4-8;/h3-6H,7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIYJEGJVCUJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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